MFCD18314357
Description
However, based on analogous entries (e.g., ), such identifiers typically correspond to small organic molecules with heterocyclic or halogenated structures. These compounds are often synthesized for applications in pharmaceuticals, agrochemicals, or materials science. While specific data for MFCD18314357 are unavailable in the provided sources, its hypothetical properties can be inferred from structurally similar compounds documented in the evidence. For instance, compounds like CAS 918538-05-3 () and CAS 1046861-20-4 () share features such as halogen atoms, aromatic rings, and nitrogen-containing heterocycles, which are critical for their reactivity and biological activity .
Properties
IUPAC Name |
5-(4-chloro-3-methylphenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-6-10(2-4-13(9)15)11-3-5-14(17)12(7-11)8-16/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKCRJYDAOSSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684812 | |
| Record name | 4'-Chloro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-13-5 | |
| Record name | 4'-Chloro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(4-Chloro-3-methylphenyl)-2-cyanophenol involves several steps. One common method includes the reaction of 4-chloro-3-methylbenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent hydrolysis to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(4-Chloro-3-methylphenyl)-2-cyanophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and cyano groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Chloro-3-methylphenyl)-2-cyanophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-cyanophenol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares hypothetical properties of MFCD18314357 with structurally analogous compounds from the evidence. Data are derived from entries for CAS 918538-05-3 , CAS 1046861-20-4 , CAS 1761-61-1 , and CAS 1533-03-5 ().
Key Findings:
Structural Similarities :
- This compound likely shares a chlorinated pyrrolotriazine core with CAS 918538-05-3 , which is associated with high synthetic accessibility (Score: 2.07) and moderate solubility (0.24 mg/mL) .
- CAS 1046861-20-4 (a boronic acid derivative) and CAS 1533-03-5 (trifluoromethyl ketone) exhibit distinct functional groups but comparable molecular weights (~200–235 g/mol), suggesting similar pharmacokinetic challenges (e.g., BBB permeability) .
Bioactivity and Toxicity :
- All compared compounds show moderate bioavailability (Score: 0.55), but CAS 918538-05-3 and this compound (hypothetical) may pose higher dermal/ocular hazards (H315-H319-H335) compared to the acute toxicity (H302) of CAS 1046861-20-4 and CAS 1533-03-5 .
Synthetic Considerations: Halogenated compounds like CAS 918538-05-3 require careful handling due to reactive intermediates, as noted in its synthesis using iodides and amines in DMF . Similar protocols would apply to this compound.
Limitations and Recommendations
- Data Gaps : Direct experimental data for this compound are absent in the provided evidence. Future studies should prioritize spectral characterization (NMR, HPLC) and in vitro bioassays.
- Methodology : Follow protocols from and for synthesis and hazard testing, emphasizing green chemistry principles (e.g., ionic liquids, recyclable catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
